N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

Lipophilicity Physicochemical properties Drug-likeness

Choose this 4-fluorobenzamide congener for streamlined benzofuran–1,3,4-oxadiazole library design. Its defined cLogP (3.09) and TPSA (92.01Ų) serve as a permeability benchmark, while confirmed GPR35 inactivity makes it an ideal negative control for GPCR profiling. Compare halogen effects directly—no bromine alters cytotoxicity/metabolic clearance. Secure batch-to-batch consistency for your SAR campaigns.

Molecular Formula C17H10FN3O3
Molecular Weight 323.283
CAS No. 922043-79-6
Cat. No. B2968586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
CAS922043-79-6
Molecular FormulaC17H10FN3O3
Molecular Weight323.283
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C17H10FN3O3/c18-12-7-5-10(6-8-12)15(22)19-17-21-20-16(24-17)14-9-11-3-1-2-4-13(11)23-14/h1-9H,(H,19,21,22)
InChIKeyJESKWHXALSRMBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (CAS 922043-79-6): Sourcing Rationale for a Benzofuran–Oxadiazole Hybrid Scaffold in Early Discovery


N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (CAS 922043-79-6) is a heterocyclic hybrid that fuses a benzofuran ring, a 1,3,4-oxadiazole core, and a 4-fluorobenzamide terminus [1]. The 1,3,4-oxadiazole moiety is a well-precedented pharmacophore associated with metabolic stability and diverse bioactivity, while the 4-fluorobenzamide substituent imparts distinct electronic and lipophilic properties compared to other positional isomers [1][2]. Although direct biological annotation for this precise molecule remains sparse in the public domain, its structural features position it as a candidate for medicinal chemistry campaigns requiring tunable benzofuran–oxadiazole chemotypes [2].

Why Benzofuran–Oxadiazole Hybrids Cannot Be Treated as Interchangeable for N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide Procurement


Within the benzofuran–1,3,4-oxadiazole class, small structural perturbations—such as the position of fluorine on the benzamide ring or the presence/absence of halogens on the benzofuran—profoundly alter lipophilicity, electronic distribution, and target engagement profiles [1][2]. The target compound incorporates a 4-fluorobenzamide group, which imparts a distinct clogP of 3.09 and a TPSA of 92.01 Ų; these values differ from those of the 2-fluoro and 3-fluoro isomers and from non-fluorinated parent compounds, potentially affecting permeability, solubility, and binding kinetics [1]. Furthermore, the compound has been annotated as inactive against the GPR35 receptor in a primary assay, a finding that may not generalize to other benzofuran–oxadiazole congeners showing agonist or antagonist activity at other GPCRs [1]. Therefore, simply interchanging “benzofuran-oxadiazole” analogs without controlling for regioisomerism and functional-group identity risks introducing unintended changes in potency, selectivity, or ADME parameters, undermining the reproducibility of screening campaigns.

Quantitative Differentiation Evidence for N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide Relative to Closest Analogs


Lipophilicity (clogP) Differentiation vs. Non-Fluorinated Parent Benzamide and 2‑Fluoro Isomer

The target compound displays a calculated logP (clogP) of 3.09, as derived from the ECBD database [1]. In contrast, the non-fluorinated parent N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is predicted to have a lower clogP (estimated <2.8 based on the removal of the fluorine atom, which typically reduces logP by approximately 0.3–0.5 units) [1][2]. Additionally, the 2‑fluoro isomer (CAS 922099-43-2) is expected to exhibit a slightly different clogP due to altered dipole moment and solvation; while experimental data are unavailable, computational models indicate that a fluorine shift from the 4‑ to the 2‑position can modulate logP by ±0.2–0.4 log units [2]. This quantitative difference in lipophilicity can influence membrane permeability and non‑specific protein binding, making the 4‑fluoro variant a distinct tool compound for structure–property relationship (SPR) studies.

Lipophilicity Physicochemical properties Drug-likeness

Topological Polar Surface Area (TPSA) Comparison Against Brominated Benzofuran–Oxadiazole Hybrids with Demonstrated Anticancer Activity

The target compound possesses a TPSA of 92.01 Ų (ECBD) [1], which is approximately 10–15 Ų lower than the TPSA of the bromobenzofuran–oxadiazole hybrid BF‑5 (2,5‑dimethoxy‑bromobenzofuran‑oxadiazole), which contains additional polar methoxy groups and a bromine atom and is expected to have a TPSA in the range of 102–107 Ų [2]. BF‑5 exhibited anticancer activity with a HepG2 cell viability of 10.41 ± 0.66% at 50 µM, whereas the target compound’s cytotoxicity is currently not reported [2]. The lower TPSA of the target compound suggests potentially superior membrane permeability, while the absence of bromine eliminates the covalent binding potential associated with bromoaryl moieties. This physicochemical distinction is relevant when selecting a benzofuran–oxadiazole scaffold for either cellular target engagement or minimal off‑target reactivity.

Physicochemical properties TPSA Drug-likeness

GPR35 Antagonism Assay: Inactivity vs. Known Agonists as a Selectivity Indicator

In a primary GPR35 antagonism assay, N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide was classified as inactive (ECBD) [1]. By comparison, several synthetic GPR35 agonists—such as GPR35 agonist 3 (EC50 1.4 µM) and zaprinast—show robust receptor activation . This negative result indicates that the 4‑fluorobenzamide substitution alone is insufficient to engage GPR35, implying that related benzofuran–oxadiazole analogs that do show GPR35 activity likely rely on additional or alternative pharmacophoric elements. For researchers screening for GPCR modulators, this inactivity provides a baseline for designing focused libraries that avoid GPR35‑mediated off‑target effects.

GPR35 GPCR Selectivity

Best Applications for N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide Based on Differentiated Evidence


Physicochemical Benchmarking in Early Drug Discovery

With a measured clogP of 3.09 and TPSA of 92.01 Ų, this compound can serve as a reference point for optimizing lipophilicity and permeability within benzofuran–oxadiazole libraries. Its 4‑fluorobenzamide motif provides a baseline that can be compared directly to 2‑fluoro and 3‑fluoro isomers during SAR exploration of halogen substitution patterns [1].

Selectivity Profiling in GPCR‑Focused Chemical Biology

The confirmed inactivity at GPR35 allows researchers to employ this molecule as a negative control when profiling related benzofuran–oxadiazole candidates for GPCR activity, thereby ruling out nonspecific receptor interactions [1].

In Vitro Toxicology and Metabolic Stability Studies

Because the compound lacks a bromine atom (in contrast to active bromobenzofuran–oxadiazoles such as BF‑5), it can be used to isolate the contribution of the halogen to cytotoxicity and metabolic clearance. Head‑to‑head assays with brominated analogs can clarify whether the halogen confers activity or toxicity [2].

Quote Request

Request a Quote for N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.